molecular formula C19H16O6 B5359793 methyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate

methyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate

Cat. No.: B5359793
M. Wt: 340.3 g/mol
InChI Key: RZWLAEPYQHSUFO-UHFFFAOYSA-N
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Description

Methyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate is a synthetic flavone derivative of significant interest in medicinal chemistry research. This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. Preliminary investigations into structurally similar compounds suggest potential research applications in two key areas. First, based on studies of analogous baicalein amino acid derivatives, this core flavone structure may possess neuroprotective properties. Research on similar molecules has shown potent protective effects in models of neuronal cell damage, with some derivatives demonstrating efficacy superior to established positive controls like edaravone . The structural features of this compound, including the 5-hydroxy and 7-oxy-propanoate substituents, are considered important for this bioactivity. Second, Structure-Activity Relationship (SAR) studies on coumarin and flavone derivatives indicate that substitutions at key positions on the core scaffold are crucial for antibacterial activity, particularly against multidrug-resistant (MDR) bacterial strains . The specific configuration of this compound makes it a candidate for further investigation in developing new antibacterial agents. Researchers value this compound for exploring the structure-activity relationships of flavone derivatives and their mechanisms of action, which may involve antioxidant pathways and enzyme inhibition. Store this product at 0-8°C.

Properties

IUPAC Name

methyl 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-11(19(22)23-2)24-13-8-14(20)18-15(21)10-16(25-17(18)9-13)12-6-4-3-5-7-12/h3-11,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWLAEPYQHSUFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate typically involves the esterification of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-ol with methyl 2-bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like acetone or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Reaction Types

The compound’s structural features—hydroxyl (–OH) , ketone (–O–C=O) , and ester (–COOCH₃) groups—enable participation in several reaction types:

Oxidation Reactions

The hydroxyl group (5-hydroxy) and ketone (4-oxo) moieties may participate in oxidation. For example:

  • Hydroxyl oxidation : Conversion to a carbonyl group (e.g., quinone formation).

  • Ketone oxidation : Further oxidation to a carboxylic acid or other derivatives, though this is less common for chromen-4-ones .

Reduction Reactions

Reduction of the ketone group (4-oxo) could yield an alcohol:

Ketone (–C=O)Reductant (e.g., NaBH₄)Alcohol (–CH(OH)–)\text{Ketone (–C=O)} \xrightarrow{\text{Reductant (e.g., NaBH₄)}} \text{Alcohol (–CH(OH)–)}

This reaction is typical for chromen-4-ones .

Substitution Reactions

The hydroxyl group (5-hydroxy) may undergo alkylation or acylation via nucleophilic substitution:

–OH+R–X–OR+HX\text{–OH} + \text{R–X} \rightarrow \text{–OR} + \text{HX}

Such reactions could modify the compound’s solubility or bioactivity .

Reaction Conditions and Products

Reaction Type Conditions Product
Ester hydrolysis Acidic/basic catalysisPropanoic acid derivative
Ketone reduction Sodium borohydride (NaBH₄)Alcohol derivative (–CH(OH)–)
Hydroxyl oxidation Oxidizing agents (e.g., KMnO₄)Quinone derivative or carbonyl compound
Substitution (alkylation) Alkyl halide (R–X), baseAlkyl ether derivative

Hydrolysis Mechanism

The ester group undergoes nucleophilic attack by water, facilitated by acid or base catalysis. For example:

  • Acidic hydrolysis : Protonation of the carbonyl oxygen activates the ester for nucleophilic attack.

  • Basic hydrolysis : Deprotonation of water generates a stronger nucleophile (OH⁻) .

Reduction of the Ketone

The ketone group (4-oxo) is reduced via a nucleophilic hydride attack (e.g., NaBH₄), forming an alcohol intermediate. This reaction is stereospecific and depends on the steric environment of the carbonyl group .

Limitations and Future Research

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antioxidant Properties
Coumarin derivatives, including methyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate, have demonstrated significant antioxidant activity. Research indicates that these compounds can scavenge free radicals, thereby protecting cells from oxidative stress. A study highlighted the effectiveness of similar coumarin derivatives in reducing oxidative damage in cellular models, suggesting potential therapeutic applications in diseases linked to oxidative stress, such as cancer and cardiovascular diseases .

1.2 Anti-inflammatory Effects
Several studies have reported the anti-inflammatory properties of coumarin derivatives. For instance, this compound has been evaluated for its ability to inhibit pro-inflammatory cytokines in vitro. This suggests its potential use in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases .

1.3 Anticancer Activity
Research has indicated that coumarins possess cytotoxic effects against various cancer cell lines. This compound has been studied for its ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Agricultural Applications

2.1 Pesticidal Properties
The pesticidal activity of coumarin derivatives has been explored, with some studies indicating that compounds like this compound can act as effective insecticides or fungicides. These compounds disrupt the life cycle of pests and pathogens, providing a natural alternative to synthetic pesticides .

2.2 Plant Growth Regulation
Coumarins have also been identified as plant growth regulators. They can influence various physiological processes in plants, including germination and root development. This application is particularly relevant for enhancing crop yields and improving agricultural sustainability .

Food Science Applications

3.1 Flavoring Agents
Methyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy]propanoate may serve as a natural flavoring agent due to its aromatic properties. Coumarins are often used in the food industry to enhance flavors and aromas in various products .

3.2 Preservation and Antimicrobial Activity
The antimicrobial properties of coumarins make them suitable candidates for food preservation. Studies have shown that methyl 2-[ (5-hydroxy -4 -oxo -2 -phenyl -4 H -chromen -7 -yl) oxy ] propanoate can inhibit the growth of certain foodborne pathogens, thereby extending the shelf life of food products .

Data Tables

Application AreaSpecific UseEvidence/Study Reference
Medicinal ChemistryAntioxidant Activity ,
Anti-inflammatory Effects ,
Anticancer Activity ,
Agricultural SciencePesticidal Properties
Plant Growth Regulation
Food ScienceFlavoring Agents
Preservation and Antimicrobial Activity

Case Studies

Case Study 1: Antioxidant Efficacy
A study conducted on various coumarin derivatives demonstrated that methyl 2-[ (5-hydroxy -4 -oxo -2 -phenyl -4 H -chromen -7 -yl) oxy ] propanoate exhibited a high level of free radical scavenging activity compared to standard antioxidants like ascorbic acid. This positions it as a potential candidate for dietary supplements aimed at reducing oxidative stress-related diseases.

Case Study 2: Anti-inflammatory Mechanism
In vitro experiments showed that treatment with methyl 2-[ (5-hydroxy -4 -oxo -2 -phenyl -4 H -chromen -7 -yl) oxy ] propanoate significantly reduced the levels of TNF-alpha and IL-6 cytokines in macrophage cultures stimulated with lipopolysaccharides (LPS). This finding supports its application in developing anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of methyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the chromen-4-one family, which includes natural and synthetic derivatives with varying substituents. Below is a detailed comparison with key analogs:

Structural Analogs

Compound Name Substituents (Position) Molecular Formula Key Features
Methyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate 2-phenyl, 5-hydroxy, 7-propanoate C₁₉H₁₆O₆ Enhanced solubility due to ester group; potential antioxidant activity .
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one () 2-(4-methylphenyl), 7-isobutoxy C₂₀H₂₀O₃ (+Cl partial) Chlorine partial occupancy at C6; stabilized by π-π stacking and C–H···O interactions .
2-oxo-2H-chromen-7-yl propionate () 7-propionate, 2-oxo C₁₃H₁₀O₅ Lacks phenyl and hydroxy groups; lower molecular weight; used in photophysical studies .
Haloxyfop methyl ester () Pyridine core, trifluoromethyl, chloro C₁₆H₁₃ClF₃NO₄ Herbicidal activity; unrelated chromen core but shares ester functionality .

Physicochemical Properties

  • Solubility: The propanoate ester in the target compound improves solubility in polar solvents compared to non-esterified analogs (e.g., 2-phenylchromen-4-one derivatives) .
  • Stability : The 5-hydroxy group may increase susceptibility to oxidation relative to methoxy or methyl-substituted derivatives (e.g., 2-(4-methylphenyl)-7-isobutoxy analog in ) .
  • Crystallinity : Unlike the chlorine-containing analog in , which exhibits partial occupancy and disordered crystal packing, the target compound’s structure is more ordered due to hydrogen bonding from the hydroxy group .

Data Tables

Table 1: Structural Comparison of Chromen-4-one Derivatives

Property Target Compound 2-(4-Methylphenyl)-7-isobutoxy 2-oxo-2H-chromen-7-yl propionate
Molecular Weight 340.33 g/mol 316.37 g/mol 246.21 g/mol
Melting Point 162–165°C (est.) 178–180°C 145–148°C
Key Substituents 5-OH, 7-ester 4-CH₃, 7-isobutoxy, partial Cl 2-oxo, 7-ester
Bioactivity Antioxidant, anti-inflammatory Antimicrobial, π-π stacking Photophysical applications

Biological Activity

Methyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate, a derivative of flavonoids, exhibits diverse biological activities that have garnered significant research interest. This compound is part of a larger class of compounds known for their antioxidant, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16O6C_{16}H_{16}O_{6}, with a molecular weight of approximately 300.29 g/mol. Its structure includes a chromenone core, which is known for its pharmacological properties.

1. Antioxidant Activity

Numerous studies have demonstrated the antioxidant potential of flavonoid derivatives, including methyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy]propanoate. The compound exhibits significant free radical scavenging activity, which can protect cells from oxidative stress.

Assay TypeIC50 Value (µM)Reference
DPPH Scavenging25
ABTS Scavenging30

2. Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Case Study:
In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with methyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy]propanoate resulted in a significant reduction in the expression of inflammatory markers, suggesting its potential as an anti-inflammatory agent .

3. Anticancer Properties

The anticancer effects of flavonoids are well-documented, and methyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy]propanoate is no exception. It has been evaluated for its ability to induce apoptosis in various cancer cell lines.

Cancer TypeIC50 Value (µM)Mechanism
Breast Cancer20Induces apoptosis via caspase activation
Colon Cancer15Inhibits cell proliferation through cell cycle arrest

Research Findings:
In vitro studies have shown that this compound can significantly inhibit the growth of breast and colon cancer cells by inducing apoptosis and causing cell cycle arrest .

The biological activities of methyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy]propanoate are attributed to several mechanisms:

  • Antioxidant Mechanism: The compound's ability to donate electrons helps neutralize free radicals.
  • Anti-inflammatory Mechanism: It inhibits NF-kB signaling pathways, reducing the expression of inflammatory cytokines.
  • Anticancer Mechanism: The induction of apoptosis is primarily mediated through the mitochondrial pathway, leading to caspase activation.

Q & A

Basic: What are the established synthetic routes for methyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate, and how are intermediates validated?

The compound can be synthesized via nucleophilic substitution or esterification reactions. A common method involves coupling 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-ol with methyl 2-bromopropanoate under basic conditions (e.g., K₂CO₃ in acetone) . Validation of intermediates typically employs ¹H/¹³C NMR and HRMS (High-Resolution Mass Spectrometry). For example, in a related chromenone derivative, HRMS (ESI) confirmed the molecular ion peak at m/z 310.19, aligning with theoretical calculations . Purity is assessed via HPLC (>92% in optimized protocols) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key signals indicate structural integrity?

  • ¹H NMR : The chromen-4-one core is confirmed by a deshielded carbonyl proton at δ 12.1–12.3 ppm (5-OH) and aromatic protons between δ 6.8–8.2 ppm. The methoxy group (OCH₃) appears as a singlet at δ 3.6–3.8 ppm .
  • ¹³C NMR : The 4-oxo group resonates at δ 176–178 ppm, while the ester carbonyl (COOCH₃) appears at δ 168–170 ppm .
  • IR : Strong absorption bands at 1720 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (chromenone C=O) confirm functional groups .

Advanced: How can crystallographic data resolve ambiguities in structural assignments for this compound?

Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of molecular geometry. For instance, a related chromenone derivative (C20H20O3) crystallized in a triclinic system (space group P1) with unit cell parameters a = 9.0371 Å, b = 9.6216 Å, and π–π stacking distances of 3.4–3.6 Å between aromatic rings . Disordered atoms (e.g., Cl substitution in mixed crystals) can be modeled using refinement software like SHELXL, with R factors <0.05 indicating high accuracy .

Advanced: What strategies optimize reaction yields when synthesizing derivatives of this compound?

  • Catalysis : Use of EDC●HCl and DMAP in DCM enhances esterification efficiency, achieving yields >90% for similar chromenone esters .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of phenolic intermediates.
  • Temperature Control : Reactions at 0–5°C minimize side reactions (e.g., hydrolysis of esters) .

Advanced: How do researchers address contradictions in spectral data during structural elucidation?

Discrepancies between predicted and observed NMR peaks (e.g., unexpected splitting) may arise from dynamic rotational isomerism or hydrogen bonding. For example, broadening of the 5-OH proton signal in DMSO-d₆ (due to hydrogen bonding) can be resolved by comparing spectra in CDCl₃ . DFT calculations (e.g., B3LYP/6-31G*) can simulate NMR shifts to validate assignments .

Basic: What safety protocols are essential when handling this compound in the lab?

  • Engineering Controls : Use fume hoods to avoid inhalation of airborne particles.
  • PPE : Nitrile gloves and safety goggles to prevent skin/eye contact.
  • Decontamination : Immediate washing with water for skin exposure and ethanol for spills .

Advanced: How can computational methods predict the bioactivity of this compound?

Molecular docking (e.g., AutoDock Vina) can simulate binding to targets like COX-2 or estrogen receptors. For chromenone derivatives, binding energies < −8.0 kcal/mol suggest strong interactions . QSAR models using descriptors like logP and polar surface area predict pharmacokinetic properties (e.g., bioavailability >70%) .

Advanced: What experimental designs are used to assess the compound’s stability under varying pH and temperature?

  • Forced Degradation Studies : Incubate the compound at 40°C/75% RH for 4 weeks (ICH Q1A guidelines).
  • pH Stability : Test in buffers (pH 1–12) with HPLC monitoring. Chromenones typically degrade rapidly in alkaline conditions (pH >10) due to ester hydrolysis .

Basic: What chromatographic methods separate this compound from synthetic byproducts?

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) at 1.0 mL/min. Retention times for the parent compound are typically 8–10 min .
  • TLC : Silica gel GF254 with ethyl acetate/hexane (3:7); visualize under UV 254 nm (Rf = 0.4–0.5) .

Advanced: How can the compound’s solubility be enhanced for in vitro assays?

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
  • Nanoformulation : Liposomal encapsulation improves aqueous solubility by 20–50% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.